

A Comparative Guide to the X-ray Crystal Structure Analysis of Methoxybenzene Derivatives

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Compound of Interest

Compound Name: 1,2,4,5-Tetramethoxybenzene

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This guide provides a comparative overview of the X-ray crystal structure analysis of **1,2,4,5-tetramethoxybenzene** and related methoxybenzene derivatives. While a detailed crystal structure for **1,2,4,5-tetramethoxybenzene** is not readily available in the surveyed literature, this guide presents data from closely related compounds to offer valuable insights into the structural characteristics of this class of molecules. The information herein is intended to aid researchers in understanding the crystallographic properties and experimental considerations for substituted benzene compounds.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for several methoxybenzene derivatives, providing a basis for comparison. Dimethoxybenzene derivatives are noted for their pharmaceutical applications, with their structural and electronic properties being key to their function.^[1] The stability of their crystal structures is often influenced by intermolecular interactions such as hydrogen bonds.^[1]

Compound	Formula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z
1,2-Dimethoxy-4-nitrobenzene	C ₈ H ₉ NO ₄	Monoclinic	P2 ₁ /c	-	-	-	-	-	-
1,2,3-Trimethoxy-5-nitrobenzene	C ₉ H ₁₁ NO ₅	Monoclinic	P2 ₁ /n	-	-	-	-	-	-
(E)-2-ethoxy-1-methoxy-4-(2-methylsulfonyl)vinyl)benzene	C ₁₂ H ₁₆ O ₄ S	Monoclinic	P2 ₁ /c	10.791 6(4)	14.217 1(5)	8.7371 (3)	107.02 10(10)	1281.7 7(8)	4
Benzene-1,2,4,5-tetrol	C ₆ H ₆ O ₄	Triclinic	P-1	-	-	-	-	-	4

Data for 1,2-Dimethoxy-4-nitrobenzene and 1,2,3-Trimethoxy-5-nitrobenzene was noted, but specific unit cell parameters were not provided in the abstract.[\[2\]](#) Benzene-1,2,4,5-tetrol is

included as a related compound with four substituents on the benzene ring.^[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of a crystal structure using single-crystal X-ray diffraction, based on standard laboratory practices.

1. Crystal Growth:

- Single crystals of the target compound are grown using a suitable solvent or solvent mixture.
- Slow evaporation is a common technique. For instance, single crystals of 1,2-dimethoxy-4-nitrobenzene have been obtained by slow evaporation from a chloroform-tetrachloromethane mixture, while crystals of other methoxybenzene derivatives were grown from ethanol solutions.^[2]

2. Data Collection:

- A suitable single crystal is mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas to maintain a stable temperature (e.g., 170.00 K) during data collection.^[4]
- X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation).
- A series of diffraction images are collected as the crystal is rotated.

3. Data Processing:

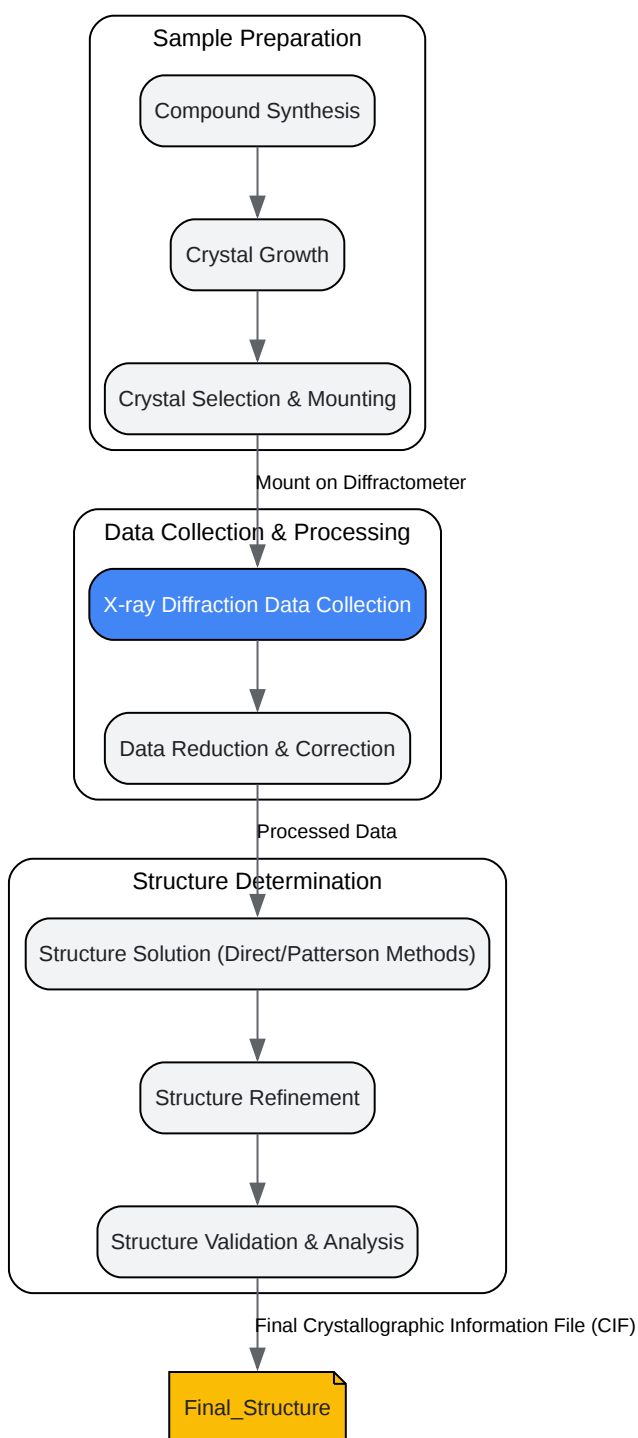
- The collected diffraction images are processed to integrate the reflection intensities.
- The data is corrected for various factors, including Lorentz and polarization effects.
- The unit cell parameters and space group are determined from the diffraction data.

4. Structure Solution and Refinement:

- The crystal structure is solved using direct methods or Patterson methods.
- The initial structural model is refined against the experimental data using full-matrix least-squares on F^2 .
- All non-hydrogen atoms are typically refined anisotropically.
- Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystal structure analysis.



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Caption: Workflow for X-ray Crystal Structure Analysis.

Structural Insights from Related Compounds

In the absence of a determined crystal structure for **1,2,4,5-tetramethoxybenzene**, analysis of related structures provides valuable predictions. For instance, in substituted methoxybenzenes, one of the methoxy groups may be twisted out of the plane of the phenyl ring due to steric hindrance.[2] Intermolecular interactions, such as C-H...O hydrogen bonds, often lead to the formation of dimers and layered packing in the solid state.[2] The planarity of the benzene ring and the orientation of the methoxy groups are key determinants of the overall molecular conformation and crystal packing. The study of different dimethoxybenzene derivatives has shown that they tend to crystallize in the monoclinic system with planar phenyl groups.[1]

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